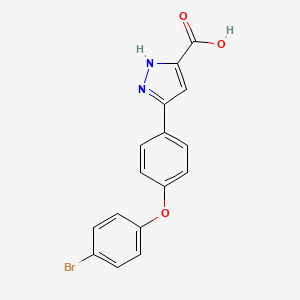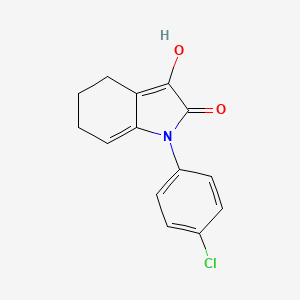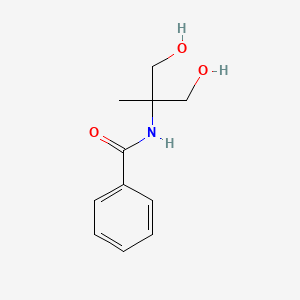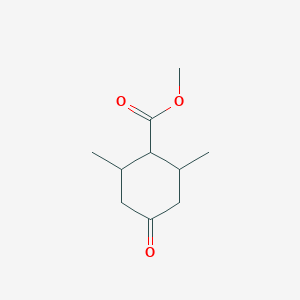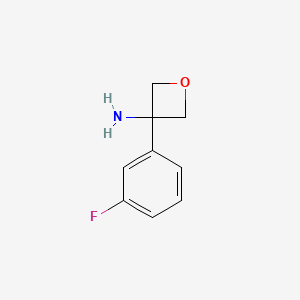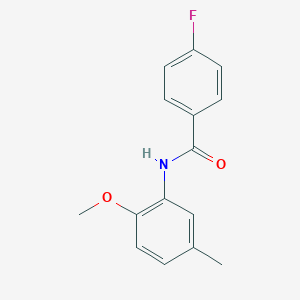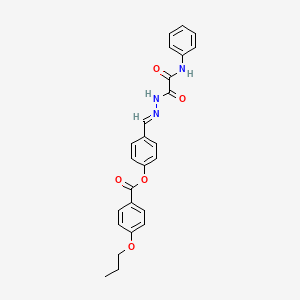
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Generally, the synthesis involves the reaction of aniline derivatives with oxoacetyl compounds, followed by carbohydrazonoyl formation and subsequent esterification with 4-propoxybenzoic acid .
Industrial Production Methods
standard practices in industrial organic synthesis, such as batch processing and continuous flow techniques, may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: Similar structure but lacks the propoxy group.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Contains a chlorine atom instead of the propoxy group.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: Features ethoxy and methoxy groups.
Uniqueness
The uniqueness of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate lies in its specific functional groups, which may confer distinct chemical and biological properties . The propoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
881683-66-5 |
|---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H23N3O5/c1-2-16-32-21-14-10-19(11-15-21)25(31)33-22-12-8-18(9-13-22)17-26-28-24(30)23(29)27-20-6-4-3-5-7-20/h3-15,17H,2,16H2,1H3,(H,27,29)(H,28,30)/b26-17+ |
InChI Key |
YJDOFTGUZQQWLS-YZSQISJMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


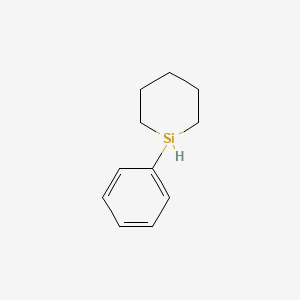
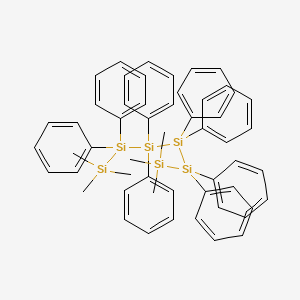


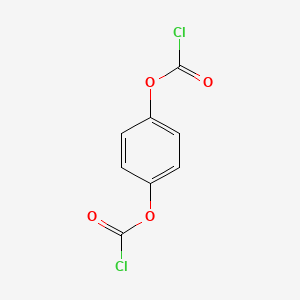
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
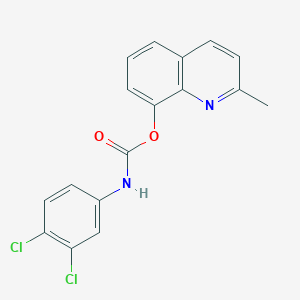
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
